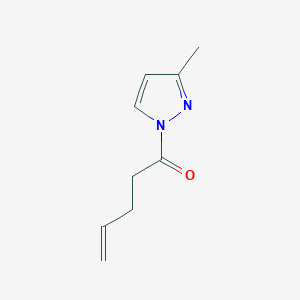![molecular formula C19H22N2O2 B14432167 4,4'-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde CAS No. 78575-81-2](/img/structure/B14432167.png)
4,4'-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde is an organic compound with the molecular formula C19H22N2O2. This compound features two benzaldehyde groups connected by a propane-1,3-diylbis(methylazanediyl) linker. It is known for its applications in various fields, including organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde typically involves the reaction of 4-formylbenzaldehyde with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile at elevated temperatures (around 120°C) for several hours. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4,4’-[Propane-1,3-diylbis(methylazanediyl)]dibenzoic acid.
Reduction: 4,4’-[Propane-1,3-diylbis(methylazanediyl)]dibenzyl alcohol.
Substitution: 4,4’-[Propane-1,3-diylbis(methylazanediyl)]dinitrobenzaldehyde (in the case of nitration).
Wissenschaftliche Forschungsanwendungen
4,4’-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 4,4’-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde is primarily related to its ability to interact with various molecular targets through its aldehyde groups. These interactions can lead to the formation of Schiff bases with amines, which are important in many biochemical processes. The compound’s structure allows it to participate in a variety of chemical reactions, making it a versatile tool in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-[Propane-1,3-diylbis(oxy)]dibenzaldehyde: Similar structure but with oxygen atoms instead of nitrogen atoms in the linker.
4,4’-[Propane-1,3-diylbis(ethylazanediyl)]dibenzaldehyde: Similar structure but with ethyl groups instead of methyl groups in the linker.
Uniqueness
4,4’-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde is unique due to the presence of nitrogen atoms in its linker, which can influence its reactivity and interaction with other molecules. This structural feature can lead to different chemical and physical properties compared to its oxygen-containing analogs .
Eigenschaften
CAS-Nummer |
78575-81-2 |
|---|---|
Molekularformel |
C19H22N2O2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
4-[3-(4-formyl-N-methylanilino)propyl-methylamino]benzaldehyde |
InChI |
InChI=1S/C19H22N2O2/c1-20(18-8-4-16(14-22)5-9-18)12-3-13-21(2)19-10-6-17(15-23)7-11-19/h4-11,14-15H,3,12-13H2,1-2H3 |
InChI-Schlüssel |
YULNPQCACNKLQS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCN(C)C1=CC=C(C=C1)C=O)C2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



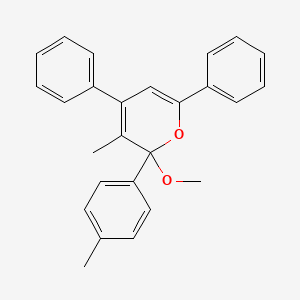
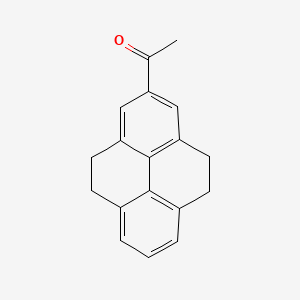
![4-Acetamido[1,1'-biphenyl]-3-yl dihydrogen phosphate](/img/structure/B14432103.png)
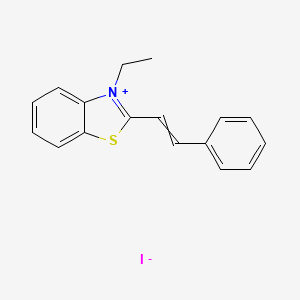
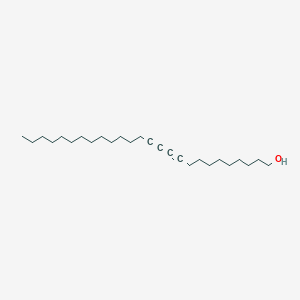

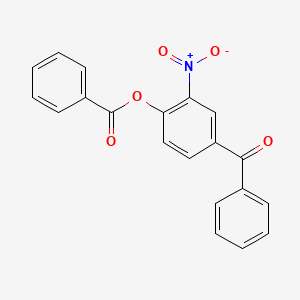
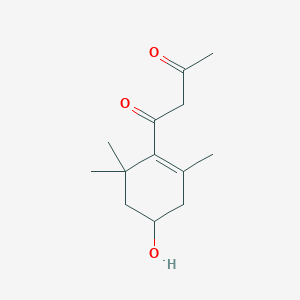
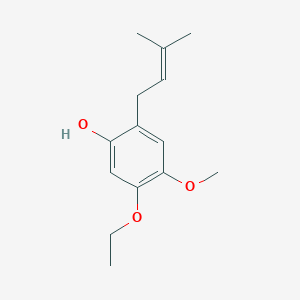
![2-[(6-Nitro-1,3-benzothiazol-2-yl)amino]ethan-1-ol](/img/structure/B14432146.png)

